molecular formula C13H11N5 B13747667 7-(2-Methylphenyl)pteridin-4-amine CAS No. 30146-30-6

7-(2-Methylphenyl)pteridin-4-amine

Cat. No.: B13747667
CAS No.: 30146-30-6
M. Wt: 237.26 g/mol
InChI Key: RYYKKPVXXZJWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pteridine (B1203161) Core Scaffold in Diverse Biological Contexts

The pteridine core, a heterocyclic compound composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, is a fundamental motif in a vast range of natural and synthetic molecules. nih.govorientjchem.org In nature, pteridine derivatives are indispensable, functioning as enzymatic cofactors, pigments, and signaling molecules. nih.gov For instance, tetrahydrobiopterin (B1682763) is a critical cofactor for aromatic amino acid hydroxylases, essential for the biosynthesis of neurotransmitters like dopamine (B1211576) and serotonin (B10506). Folic acid, another well-known pteridine, is vital for one-carbon transfer reactions in the synthesis of nucleic acids and amino acids. orientjchem.org The inherent biological relevance of the pteridine scaffold has made it a focal point in medicinal chemistry and chemical biology, with researchers continuously exploring its potential in developing new therapeutic agents. nih.govnumberanalytics.com

Research Significance of Substituted Pteridin-4-amine Derivatives in Chemical Biology

Among the various classes of pteridine derivatives, substituted pteridin-4-amines have garnered significant attention due to their broad spectrum of biological activities. This structural motif is a key feature in many compounds designed to interact with specific biological targets, particularly protein kinases. acs.orgnih.gov The amino group at the 4-position can act as a crucial hydrogen bond donor, facilitating binding to the hinge region of kinase active sites. By modifying the substituents at other positions of the pteridine ring, researchers can fine-tune the selectivity and potency of these inhibitors. acs.org This modularity allows for the development of targeted therapies for a variety of diseases, including cancer and inflammatory disorders. nih.govglobalresearchonline.net The exploration of different substitution patterns on the pteridin-4-amine scaffold is a vibrant area of research, aimed at discovering novel probes and drug candidates with improved pharmacological profiles. ontosight.aiontosight.ai

Rationale for Investigating 7-(2-Methylphenyl)pteridin-4-amine within Advanced Research Frameworks

While specific research data on this compound is limited in publicly accessible literature, the rationale for its investigation can be inferred from the known properties of its constituent parts. The pteridin-4-amine core provides a well-established framework for kinase inhibition. The introduction of a phenyl group at the 7-position is a common strategy to introduce hydrophobic interactions and potentially enhance binding affinity.

The "2-methylphenyl" (or o-tolyl) substituent is of particular interest. The methyl group's position introduces steric hindrance, which can influence the molecule's conformation and its binding to the target protein. This steric constraint can be a key determinant of selectivity, potentially favoring binding to kinases with a specific active site topology. The presence of an aryl group at the 7-position is a known feature in some kinase inhibitors, and the specific substitution pattern on this ring can significantly impact activity and selectivity.

Therefore, the investigation of this compound within advanced research frameworks is a logical step in the exploration of novel kinase inhibitors. The unique combination of the pteridin-4-amine scaffold with the 2-methylphenyl moiety presents an opportunity to develop highly selective chemical probes to study specific kinase functions or to serve as a lead compound for the development of new therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30146-30-6

Molecular Formula

C13H11N5

Molecular Weight

237.26 g/mol

IUPAC Name

7-(2-methylphenyl)pteridin-4-amine

InChI

InChI=1S/C13H11N5/c1-8-4-2-3-5-9(8)10-6-15-11-12(14)16-7-17-13(11)18-10/h2-7H,1H3,(H2,14,16,17,18)

InChI Key

RYYKKPVXXZJWEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN=C3C(=NC=NC3=N2)N

Origin of Product

United States

Synthetic Methodologies for 7 2 Methylphenyl Pteridin 4 Amine and Analogues

Strategies for Pteridine (B1203161) Ring System Assembly

The construction of the pteridine ring is a critical step in the synthesis of 7-(2-methylphenyl)pteridin-4-amine. Various strategies have been developed to assemble this bicyclic heterocycle, often starting from either pyrimidine (B1678525) or pyrazine (B50134) precursors. nih.gov

Condensation Reactions with Pyrimidine Precursors

A classical and widely employed method for pteridine synthesis is the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. researchgate.netderpharmachemica.com This approach, known as the Isay reaction, offers a straightforward route to the pteridine core. researchgate.netderpharmachemica.com For the synthesis of 7-aryl substituted pteridines, a key intermediate would be an appropriately substituted 1,2-dicarbonyl compound that can react with the diaminopyrimidine.

For instance, the reaction of 4,5-diaminopyrimidine with an aryl glyoxal (B1671930) derivative would lead to the corresponding 7-aryl-pteridine. The specific synthesis of this compound via this route would necessitate the use of 2-methylphenylglyoxal in a condensation reaction with 2,4,5-triaminopyrimidine.

Another variation involves the reaction of a 5-nitrosopyrimidine (B66288) with a compound containing an active methylene (B1212753) group, followed by reduction and cyclization. This method, known as the Timmis synthesis, provides an alternative pathway to the pteridine ring system. thieme-connect.de For example, the condensation of 6-amino-5-nitrosouracils with compounds like Meldrum's acid has been used to prepare pteridine-6-carboxylic acid derivatives. derpharmachemica.com

Precursor 1Precursor 2Reaction TypeProduct
4,5-Diaminopyrimidine1,2-Dicarbonyl CompoundCondensation (Isay Reaction)Pteridine
5-NitrosopyrimidineActive Methylene CompoundCondensation (Timmis Synthesis)Pteridine Derivative
6-Amino-5-nitrosouracilMeldrum's AcidCondensationPteridine-6-carboxylic acid

Multi-Component Reactions for Pteridine Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pteridines from three or more starting materials in a single step. mdpi.comrug.nl While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the pteridine scaffold. For example, a hypothetical MCR could involve a pyrimidine derivative, an amine, and a carbonyl compound to rapidly assemble a library of substituted pteridines. beilstein-journals.org

The development of novel MCRs remains an active area of research, with the potential to streamline the synthesis of pteridine-based compounds. mdpi.com

Novel Cyclization Approaches

Modern synthetic chemistry has introduced novel cyclization strategies that can be applied to pteridine synthesis. nih.gov These methods often involve the formation of one of the heterocyclic rings onto a pre-existing pyrimidine or pyrazine core.

One such approach is the Taylor synthesis, which constructs the pyrimidine ring onto a pyrazine precursor. nih.gov This method typically involves the reaction of an aminocyanopyrazine with a one-carbon unit, such as guanidine (B92328) or urea, to form the pterin (B48896) ring system. nih.gov

Intramolecular aza-Wittig reactions have also been utilized to cyclize a substituted pyrazine to form a pterin. nih.gov Furthermore, radical-based methods have emerged for the functionalization of the pteridine ring, which can be considered a form of cyclization in the broader sense of ring construction and modification. nih.gov

Functionalization and Derivatization at Specific Pteridine Positions

Once the pteridine core is assembled, or in some cases during its formation, specific functional groups must be introduced at the desired positions. For this compound, this involves the installation of a 2-methylphenyl group at C7 and an amino group at C4.

Introduction of Aryl and Heteroaryl Substituents

The introduction of an aryl group, such as the 2-methylphenyl moiety, at the 7-position of the pteridine ring is a key synthetic challenge.

Direct Arylation: While direct C-H arylation of pteridines can be challenging due to the electron-deficient nature of the ring system, modern cross-coupling reactions offer a powerful tool. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to couple a 7-halopteridine with an appropriate organoboron or organotin reagent, respectively. For the synthesis of this compound, this would involve the coupling of a 7-chloro or 7-bromopteridin-4-amine with (2-methylphenyl)boronic acid or a related organometallic species.

Radical Acyl Insertion: A notable method for direct C-H functionalization involves acyl radical insertion. This reaction has been shown to be highly regioselective for the 7-position of the pterin ring system. nih.gov Treating a pterin with an aldehyde or an α-keto ester in the presence of an iron catalyst and an oxidant generates an acyl radical that preferentially attacks the C7 position. nih.govnih.gov While this method directly introduces an acyl group, further chemical manipulation would be required to obtain the desired aryl substituent.

Condensation with Aryl-α-dicarbonyls: As mentioned in section 2.1.1, the most direct method for introducing a 7-aryl substituent is through the condensation of a 4,5-diaminopyrimidine with an aryl-α-dicarbonyl compound. The synthesis of 2-methylphenylglyoxal would be a prerequisite for this approach.

MethodPteridine PrecursorArylating AgentCatalyst/Reagent
Suzuki Coupling7-Halopteridine(2-Methylphenyl)boronic acidPalladium Catalyst
Stille Coupling7-Halopteridine(2-Methylphenyl)stannanePalladium Catalyst
Radical Acyl InsertionPterin2-MethylbenzaldehydeIron Sulfate / Peroxide
Condensation4,5-Diaminopyrimidine2-MethylphenylglyoxalAcid/Base

Regioselective Amination Strategies

The introduction of an amino group at the 4-position of the pteridine ring is another crucial step.

From a Pre-functionalized Pyrimidine: The most common approach is to start with a pyrimidine precursor that already contains the necessary amino groups. For example, using 2,4,5-triaminopyrimidine or a protected version thereof in the condensation step (see 2.1.1) directly yields a pteridine with an amino group at the 2- and 4-positions. Subsequent selective deamination or modification might be necessary if only the 4-amino group is desired.

Nucleophilic Aromatic Substitution: If the pteridine ring is synthesized with a leaving group at the 4-position (e.g., a chloro or methoxy (B1213986) group), this group can be displaced by an amine through a nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.gov Treating a 4-chloropteridine (B1599579) with ammonia (B1221849) or a protected amine source would lead to the desired 4-aminopteridine. The reactivity of the pteridine ring towards nucleophilic attack makes this a viable strategy. nih.gov

Reductive Amination: While less common for direct amination of the pteridine ring itself, reductive amination is a powerful tool for amine synthesis in general. libretexts.orgyoutube.com In the context of pteridine synthesis, it could be applied to a precursor molecule before ring closure. For instance, a keto group on a pyrimidine side chain could be converted to an amine via reductive amination, followed by cyclization to form the pteridine ring.

Modification of Peripheral Moieties

The functionalization of the pteridine scaffold at its peripheral positions is a key strategy for developing analogues with tailored properties. Modifications can be introduced either by using pre-functionalized starting materials or by direct modification of the formed pteridine ring.

One of the most fundamental approaches to introducing peripheral moieties, such as the (2-Methylphenyl) group at the C7 position, is through the classic Taylor synthesis. This method involves the condensation of 4,5-diaminopyrimidines with α,β-dicarbonyl compounds. For the synthesis of this compound, 2,4,5-triaminopyrimidine would be reacted with a 1-(2-methylphenyl)glyoxal derivative. The nature of the aryl group at the 7-position is therefore determined by the choice of the dicarbonyl condensation partner.

Post-synthetic modifications are also crucial for creating diverse analogues. Halogenated pteridines, particularly at the C6 or C7 positions, serve as versatile intermediates for introducing new functional groups via cross-coupling reactions. For instance, a 7-chloro or 7-bromopteridine derivative can be subjected to various palladium-catalyzed reactions to introduce aryl, alkyl, or other moieties.

Fluorescent pteridine nucleoside analogues have been developed to study DNA interactions. nih.gov These probes, which are structurally similar to native nucleosides, are incorporated into oligonucleotides and are sensitive to structural changes in their environment. nih.gov This highlights how modifications to the pteridine structure can yield powerful tools for biochemical research. nih.gov

Reaction TypePositionReagents/ConditionsMoiety Introduced
CondensationC6 / C74,5-Diaminopyrimidine + 1,2-Dicarbonyl compoundVaries based on dicarbonyl
Nucleophilic SubstitutionC4, C6, C7Halogenated pteridine + Nucleophile (e.g., amines, alkoxides)Amines, ethers, etc.
Cross-CouplingC6 / C7Halogenated pteridine + Boronic acid/ester (Suzuki), Alkyne (Sonogashira), Organotin (Stille)Aryl, Alkynyl, Alkyl groups

Advanced Synthetic Techniques and Catalytic Systems

Modern organic synthesis has provided powerful tools for the efficient and selective construction of complex heterocyclic systems like pteridines. Catalytic systems, particularly those based on transition metals, play a pivotal role in the synthesis and functionalization of the pteridine core.

Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming carbon-carbon and carbon-heteroatom bonds on the pteridine ring. The Sonogashira coupling, for example, is a widely used method for the alkynylation of aryl halides. nih.gov In the context of pteridine synthesis, a 6-chloropterin derivative can be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This strategy is instrumental in building precursors for more complex molecules like molybdenum cofactors. nih.gov

Similarly, the Suzuki-Miyaura coupling (using boronic acids or esters) and the Heck coupling (using alkenes) can be employed to introduce aryl and vinyl substituents, respectively, at halogenated positions of the pteridine ring. These reactions offer high functional group tolerance and are often carried out under mild conditions. The synthesis of purine (B94841) and pteridine-based derivatives as dual inhibitors of EGFR and BRAFV600E has utilized condensation reactions of 5,6-diaminouracils with various dicarbonyl compounds, showcasing how established reactions can be applied to create libraries of compounds for biological screening. nih.gov

Metal ions from the platinum group, such as Ru(III), Os(VIII), Pd(II), and Pt(IV), have been shown to catalyze the oxidative conversion of related heterocyclic systems like folic acid. nih.gov While the specific mechanisms differ, these ions can accelerate oxidative processes significantly. nih.gov This suggests the potential for metal-catalyzed oxidation or dehydrogenation in the final steps of pteridine synthesis or in their subsequent modifications.

Catalytic SystemReaction TypeSubstrateOutcomeReference
Pd(II)/Cu(I)Sonogashira Coupling6-Halopterin + Terminal AlkyneC6-Alkynylpterin nih.gov
Pd(0) or Pd(II)Suzuki-Miyaura CouplingHalopterin + Arylboronic acidAryl-substituted pterin nih.gov
Pd(0) or Pd(II)Heck CouplingHalopterin + AlkeneAlkenyl-substituted pterinN/A
Platinum Group MetalsOxidationFolic Acid (related system)Oxidative cleavage nih.gov

Molecular Structure Elucidation and Conformational Analysis of 7 2 Methylphenyl Pteridin 4 Amine Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the molecular structure of novel compounds. For 7-(2-Methylphenyl)pteridin-4-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provides a comprehensive characterization of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide key structural information.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons of the pteridine (B1203161) ring are expected to resonate at lower field compared to those of the benzene (B151609) ring due to the deshielding effect of the adjacent nitrogen atoms. The chemical shifts of the carbons in the 2-methylphenyl group would also provide valuable structural information.

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H68.5 - 8.8-
H2'7.3 - 7.5-
H3', H4', H5'7.1 - 7.4-
H6'7.3 - 7.5-
NH₂5.0 - 7.0 (broad)-
CH₃2.2 - 2.518 - 22
C2-155 - 160
C4-160 - 165
C4a-130 - 135
C6-150 - 155
C7-165 - 170
C8a-150 - 155
C1'-135 - 140
C2'-130 - 135
C3'-128 - 132
C4'-125 - 130
C5'-128 - 132
C6'-130 - 135

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the pteridine core and the substituent groups. The molecular ion peak [M]⁺ would be prominent. Key fragmentation pathways would likely involve the loss of the methyl group, the amino group, and cleavage of the bond connecting the phenyl ring to the pteridine core. Derivatization with reagents like pentafluoropropionic anhydride (B1165640) can be used to enhance volatility and provide specific fragmentation patterns for the amine group. rsc.orgnih.gov

Predicted Fragmentation Pattern for this compound:

m/z Proposed Fragment
[M]⁺Molecular Ion
[M-15]⁺Loss of CH₃
[M-16]⁺Loss of NH₂
[M-91]⁺Loss of C₇H₇ (tolyl group)
[M-119]⁺Cleavage of the pteridine ring

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic rings and the methyl group, C=N and C=C stretching vibrations of the pteridine and phenyl rings, and N-H bending vibrations. nih.govresearchgate.net

Expected IR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (amine)3300 - 3500 (two bands)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=N and C=C Stretch1500 - 1650
N-H Bend (amine)1580 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pteridine and its derivatives typically exhibit multiple absorption bands in the UV-Vis region. rsc.orgrsc.org The spectrum of this compound is expected to show absorptions corresponding to π-π* transitions within the aromatic pteridine and phenyl rings. The position and intensity of these bands are influenced by the substitution pattern.

Expected UV-Vis Absorption Maxima (λmax):

Solvent λmax (nm) Transition
Ethanol~230-250, ~320-340, ~380-400π-π
Cyclohexane~220-240, ~310-330, ~370-390π-π

Solid-State Structural Determination via X-ray Crystallography

A single crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsional angles. It would also elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. The planarity of the pteridine ring system and the dihedral angle between the pteridine and the 2-methylphenyl ring would be key parameters to determine. The presence of the methyl group at the ortho position of the phenyl ring is expected to induce some steric hindrance, leading to a non-planar conformation between the two ring systems.

Predicted Crystallographic Parameters:

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (examples)
Dihedral Angle (Pteridine-Phenyl)30-60°
Hydrogen BondingN-H···N interactions between amine and pteridine nitrogens
π-π StackingStacking of pteridine and/or phenyl rings

Theoretical Studies on Molecular Geometry and Electronic Structure

Computational methods, such as Density Functional Theory (DFT), are valuable for complementing experimental data and providing insights into molecular properties that are difficult to measure experimentally. nih.govnih.gov Theoretical calculations can be used to predict the optimized geometry, conformational preferences, and electronic properties of this compound.

Molecular Geometry: DFT calculations can determine the lowest energy conformation of the molecule, including the rotational barrier around the C7-C1' bond. These calculations would likely confirm a twisted conformation between the pteridine and phenyl rings due to the steric clash of the ortho-methyl group.

Electronic Structure: The calculation of molecular orbitals (HOMO and LUMO) and the resulting energy gap provides information about the electronic transitions and chemical reactivity. The distribution of electron density and the molecular electrostatic potential map can highlight the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interaction with other molecules.

Predicted Computational Data (DFT):

Property Predicted Finding
Optimized GeometryNon-planar conformation with a significant dihedral angle between the rings.
HOMO-LUMO GapPrediction of the energy for the lowest electronic transition, correlating with UV-Vis spectra.
Molecular Electrostatic PotentialNegative potential around the pteridine nitrogen atoms and the amine group; positive potential around the amine hydrogens.

Mechanistic Biochemical and Cellular Activity of 7 2 Methylphenyl Pteridin 4 Amine Derivatives

Enzyme Inhibition and Modulation Studies

The pteridine (B1203161) ring system serves as a versatile scaffold for designing enzyme inhibitors, with various derivatives demonstrating a range of activities against key cellular targets. ijrpr.com

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. This process is vital for the synthesis of nucleic acids and amino acids, making DHFR a key target for therapeutic intervention, particularly in cancer and infectious diseases. patsnap.com Pteridine derivatives, being structurally analogous to the natural substrate, folic acid, are well-established inhibitors of DHFR. wikipedia.org

The mechanism of DHFR inhibition by pteridine-based compounds typically involves competitive binding at the enzyme's active site, preventing the binding of dihydrofolate. patsnap.comnih.gov This inhibitory action leads to a depletion of tetrahydrofolate, which in turn disrupts DNA synthesis and cell division. patsnap.com While specific studies on 7-(2-Methylphenyl)pteridin-4-amine are not extensively detailed in the provided results, the broader class of pteridine derivatives, such as methotrexate, are classic examples of DHFR inhibitors. ijrpr.comwikipedia.org The antifolate activity of these compounds is not only central to their use in cancer chemotherapy but also contributes to their anti-inflammatory properties. nih.govresearchgate.net The development of novel pteridine derivatives continues to be an active area of research, with a focus on achieving higher selectivity and overcoming resistance mechanisms. nih.govtaylorandfrancis.com

Tryptophan Hydroxylase 1 (TPH1) Modulatory Effects

Pteridine derivatives play a significant role in neurotransmitter metabolism. nih.gov Tetrahydrobiopterin (B1682763), a naturally occurring pteridine, is an essential cofactor for several aromatic amino acid hydroxylases, including tryptophan hydroxylase (TPH). TPH is the rate-limiting enzyme in the synthesis of serotonin (B10506). While direct studies on the modulatory effects of this compound on TPH1 are not specified in the search results, the foundational role of pteridines in this pathway suggests a potential for interaction. The modulation of TPH1 activity can have significant implications for conditions where serotonin signaling is dysregulated.

Polo-like Kinase 1 (PLK1) and Bromodomain-containing Protein 4 (BRD4) Inhibition

Recent research has focused on developing dual inhibitors that can simultaneously target multiple oncogenic pathways. Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4) are both considered attractive targets in cancer therapy, particularly in acute myeloid leukemia (AML). nih.gov Novel pteridinone derivatives have been designed and synthesized as potent dual inhibitors of PLK1 and BRD4. rsc.org

One promising compound, referred to as III4 in a study, demonstrated significant inhibitory activity against both PLK1 and BRD4, with inhibition percentages of 96.6% and 59.1%, respectively. rsc.org This dual inhibition is associated with potent antiproliferative effects in various cancer cell lines. rsc.org Mechanistically, these dual inhibitors can suppress the proliferation of cancer cells, induce apoptosis (programmed cell death), inhibit tumor cell migration, and cause cell cycle arrest. rsc.org The simultaneous inhibition of both BRD4 and PLK1 has been shown to be a promising strategy, particularly in pediatric solid tumors driven by MYC family proto-oncogenes. nih.gov This approach can lead to a more durable clinical response and reduce the likelihood of treatment resistance. nih.govnih.gov

CompoundTarget(s)Inhibitory ActivityCellular Effects
Pteridinone derivative (III4)PLK1, BRD4PLK1: 96.6% inhibition, BRD4: 59.1% inhibitionAntiproliferative, induces apoptosis, inhibits migration, S-phase arrest
6-ArylpteridinesBRD4, PLK1Significant inhibition rates observedAnticancer potential

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK4/6, CDK9)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govnih.gov This makes them a prime target for anticancer drug development. nih.gov Pteridine derivatives have emerged as a promising scaffold for the development of selective CDK inhibitors. nih.govnih.gov

CDK4/6 Inhibition : Selective inhibitors of CDK4 and CDK6 have proven effective in cancer treatment. nih.gov Pteridine-7(8H)-one derivatives have been designed as dual CDK4/6 inhibitors. nih.gov One such compound, L2, exhibited potent inhibitory activity against CDK4 and CDK6 with IC50 values of 16.7 nM and 30.5 nM, respectively, while showing high selectivity over other CDKs like CDK1, CDK2, CDK7, and CDK9. nih.gov The mechanism of these inhibitors involves blocking the cyclin D-CDK4/6 complex, which prevents the phosphorylation of the retinoblastoma (Rb) protein. youtube.com This, in turn, halts the cell cycle progression from the G1 to the S phase, thereby inhibiting cancer cell proliferation. nih.govyoutube.com

CDK2 Inhibition : CDK2 is another important target in cancer therapy. nih.gov Researchers have developed pteridin-7(8H)-one derivatives as potent CDK2 inhibitors. nih.gov Through structure-activity relationship (SAR) studies, compounds with significant selective inhibitory activity against CDK2 have been identified. nih.govnih.gov For instance, compound KII-21 showed greater selectivity for CDK2 over CDK4 and CDK6. nih.gov

CDK9 Inhibition : CDK9 is a well-validated target for cancer treatment. nih.gov Optimization of a multi-targeted CDK1/2/9 inhibitor led to the discovery of a highly potent and selective CDK9 inhibitor, compound 8e, with an IC50 of 5.5 nM. nih.gov This compound demonstrated high selectivity for CDK9 over CDK1, CDK2, CDK4, and CDK6. nih.gov Mechanistically, it was found to cause G2/M phase cell cycle arrest and induce apoptosis in cancer cells. nih.gov

Derivative ClassTargetKey CompoundIC50 ValueMechanism of Action
Pteridine-7(8H)-oneCDK4/6L2CDK4: 16.7 nM, CDK6: 30.5 nMInduces apoptosis in breast and colon cancer cells
Pteridin-7(8H)-oneCDK2KII-21Selectively inhibits CDK2 over CDK4/6Provides a basis for further CDK2 inhibitor research
Tetrahydrothiazolopyridine-based pyrimidine (B1678525)CDK98e5.5 nMCauses G2/M phase arrest and induces apoptosis

Lipoxygenase Inhibition and Related Pathways

Lipoxygenases (LOX) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. nih.govnih.gov Pteridine derivatives have been identified as a novel scaffold for LOX inhibitors. nih.govnih.gov A series of N-substituted 2,4-diaminopteridines were found to be potent inhibitors of soybean lipoxygenase, with IC50 values as low as 100 nM. nih.govnih.govtandfonline.com This inhibitory activity, combined with their radical scavenging properties, makes them dual-target agents with potential anti-inflammatory applications. nih.govtandfonline.com The anti-inflammatory effects of some pteridine derivatives have been demonstrated in in vivo models of colitis and edema. nih.govtandfonline.com

Antioxidant and Radical Scavenging Properties and Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases, including cancer and inflammation. nih.govtandfonline.com Pteridine derivatives have been investigated for their ability to modulate oxidative stress. nih.gov

The antioxidant activity of pteridines is complex and depends on their oxidation state and the experimental conditions. nih.gov Reduced pterins, such as di- and tetrahydropterins, generally act as radical scavengers. nih.gov However, they can also act as pro-oxidants in the presence of transition metal ions due to their strong reducing properties. nih.gov Aromatic pterins have been shown to inhibit enzymes involved in radical generation. nih.gov

Molecular Mechanisms of Cellular Process Modulation (e.g., Cell Cycle Arrest Induction, Apoptosis Pathway Engagement)

There is a notable absence of specific studies investigating the molecular mechanisms by which this compound or its close derivatives might modulate cellular processes like cell cycle arrest and apoptosis. While other substituted pteridine and related heterocyclic compounds have been shown to induce these effects in cancer cells, direct evidence for the subject compound is lacking. nih.govnih.gov For instance, certain 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazoles have been demonstrated to arrest the cell cycle at the G2/M phase and induce apoptosis. nih.gov Similarly, studies on other classes of compounds have detailed the induction of apoptosis through various pathways, including the activation of caspaces and modulation of Bcl-2 family proteins. nih.gov However, extrapolation of these findings to this compound would be purely speculative without direct experimental evidence.

In Vitro Studies on Broader Biological Activities (e.g., Antimicrobial, Antiviral, Anti-inflammatory)

General studies on pteridine derivatives have indicated a potential for broad biological activities.

Investigation of Specific Pathogen Targets

While some pteridine derivatives have been screened for antimicrobial activity against various pathogens, specific data for this compound is not available. nih.govnih.gov Research on other heterocyclic compounds has identified activity against a range of bacteria, including both Gram-positive and Gram-negative strains, as well as some fungi. nih.govnih.gov For example, novel tetramethylpiperidine-substituted phenazines have shown activity against multiple-drug-resistant Gram-positive bacteria. nih.gov The investigation into the specific pathogen targets of this compound remains an open area for research.

Similarly, in the realm of antiviral research, while various heterocyclic compounds, including some quinoline (B57606) and triterpenoid (B12794562) derivatives, have been evaluated for their efficacy against a spectrum of viruses, specific in vitro antiviral studies on this compound are not documented in the available literature. researchgate.netnih.govnih.gov

Elucidation of Anti-Inflammatory Signaling Pathways

The anti-inflammatory potential of the broader class of pteridine derivatives has been recognized. nih.gov Some 2,4-diaminopteridine (B74722) derivatives have been identified as radical scavengers and inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov The 6,7-diphenyl substituted pteridine derivative, in particular, showed potent inhibitory activity. nih.gov However, the specific anti-inflammatory signaling pathways modulated by this compound have not been specifically investigated. The general anti-inflammatory effects of pteridines are thought to be linked to their antioxidant properties and their ability to modulate inflammatory mediators. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 7 2 Methylphenyl Pteridin 4 Amine Analogues

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of 7-phenylpteridin-4-amine analogues is exquisitely sensitive to the nature and placement of substituents on both the pteridine (B1203161) core and the pendant phenyl ring. Research into related heterocyclic systems, such as 7-substituted 7-deazaadenosines and 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines, has consistently demonstrated that even minor chemical alterations can lead to dramatic shifts in potency and selectivity against various kinase targets. nih.govnih.gov

For instance, in studies of other kinase inhibitors with a pteridine-like core, the introduction of different functional groups at the 7-position has been shown to modulate activity. While direct data on 7-(2-Methylphenyl)pteridin-4-amine is limited in publicly available literature, we can infer from related structures that modifications to the methyl group on the phenyl ring or the introduction of additional substituents would likely have a significant impact. For example, replacing the methyl group with electron-donating or electron-withdrawing groups could alter the electronic properties of the phenyl ring, thereby influencing its interaction with the target protein.

Furthermore, the amine at the 4-position is often a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The basicity of this amine can be a critical determinant of inhibitory activity. Studies on pyrrolo-pyrimidine inhibitors have shown a strong correlation between the predicted pKa of the amine nitrogen and the compound's IC50 value, with optimal basicity leading to enhanced ionic bonding with key aspartate residues in the kinase active site. nih.gov

A hypothetical SAR exploration for this compound analogues might involve the variations outlined in the table below, with the expected impact based on general principles observed in similar inhibitor classes.

Compound R1 (on Phenyl Ring) R2 (on Pteridine Core) Expected Impact on Potency
12-Methyl (parent)HBaseline activity
23-MethylHMay alter binding orientation
34-MethylHMay improve binding through hydrophobic interactions
42-MethoxyHCould influence electronic properties and solubility
52-ChloroHElectron-withdrawing, may alter binding affinity
62-Methyl2-AminoPotential for additional hydrogen bonding
72-Methyl6-ChloroCould enhance potency through specific interactions

Positional Effects of the Methylphenyl Moiety on Biochemical Activity

The positioning of the methyl group on the phenyl ring is a critical factor influencing the biochemical activity of 7-phenylpteridin-4-amine analogues. The ortho- (2-), meta- (3-), and para- (4-) isomers can adopt distinct conformations within a kinase binding pocket, leading to different interaction profiles and, consequently, varied inhibitory potencies.

For example, the proximity of the ortho-methyl group to the pteridine core could lead to steric hindrance that, depending on the topology of the binding site, might either be detrimental or beneficial for activity. In some cases, this steric clash can be exploited to achieve selectivity for a particular kinase over closely related family members. In contrast, a para-methyl group would extend further into a binding pocket, which could be advantageous if the pocket is deep and hydrophobic in that region.

Correlations between Structural Features and Receptor Binding Affinities

The binding affinity of this compound analogues to their target kinases is a direct consequence of the sum of all intermolecular interactions. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and ionic bonds. Molecular docking simulations on related pteridinone derivatives have shown that the pteridine core often forms key hydrogen bonds with the hinge region of the kinase, while the 7-aryl substituent occupies a hydrophobic pocket. nih.gov

Key structural features that correlate with binding affinity include:

The 4-amino group: As a primary hydrogen bond donor, its ability to interact with the kinase hinge is fundamental for anchoring the inhibitor.

The pteridine nitrogen atoms: These can act as hydrogen bond acceptors, further stabilizing the inhibitor-protein complex.

The 2-methylphenyl group: The hydrophobicity and steric bulk of this group are critical for occupying and making favorable contacts within the hydrophobic region of the ATP-binding site. The ortho-methyl group can influence the planarity of the molecule, which in turn affects how well it fits into the binding pocket.

Stereochemical Considerations and Their Influence on Activity

While this compound itself is achiral, the introduction of certain substituents can create stereocenters, leading to enantiomers or diastereomers. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic fates.

For instance, if a chiral side chain were to be introduced at the 4-amino position or on the pteridine ring, the resulting enantiomers would likely display different binding affinities. One enantiomer might orient its substituents in a way that maximizes favorable interactions with the target, while the other might experience steric clashes or be unable to form key bonds. This has been observed in numerous kinase inhibitors where a specific stereoisomer is significantly more potent.

In the absence of a chiral center in the parent compound, the concept of atropisomerism could be relevant. Due to the steric hindrance of the ortho-methyl group, rotation around the bond connecting the phenyl and pteridine rings might be restricted, potentially leading to stable, non-interconvertible rotational isomers (atropisomers). These atropisomers would have distinct three-dimensional shapes and could, in principle, exhibit different biological activities. However, the energy barrier to rotation would need to be sufficiently high to allow for their isolation and differential testing.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

No specific molecular docking studies for 7-(2-Methylphenyl)pteridin-4-amine have been identified in the current body of scientific literature. Such studies would theoretically involve the use of computational software to predict the preferred orientation and binding affinity of the molecule within the active site of a relevant biological target. The process would typically entail the preparation of the ligand and protein structures, followed by the execution of docking algorithms to generate and score various binding poses. The results would offer insights into potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

There are no available reports on molecular dynamics (MD) simulations performed on this compound. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide valuable information on its conformational flexibility, the stability of its binding to a target protein, and the influence of solvent on its behavior. These simulations would involve the calculation of the forces between atoms and the integration of Newton's equations of motion to track the trajectory of each atom in the system.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search of scientific databases reveals no Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Had such studies been conducted, they would have involved the calculation of various molecular descriptors for a set of pteridine (B1203161) analogs, including this compound, and the development of a statistical model to correlate these descriptors with their measured biological activity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters (Excluding Clinical Results)

There is no published research detailing the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters for this compound. In silico ADME profiling is a critical component of early-stage drug discovery, where computational models are used to predict the pharmacokinetic properties of a compound. These predictions would typically include parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolic breakdown by cytochrome P450 enzymes.

Advanced Research Applications and Future Directions for 7 2 Methylphenyl Pteridin 4 Amine

Utility as Chemical Probes for Biological Target Identification

A crucial step in modern drug discovery and chemical biology is the identification and validation of molecular targets for small molecules. azolifesciences.comnih.gov Chemical probes are essential tools in this endeavor, designed to selectively interact with specific proteins, enabling researchers to elucidate biological pathways and mechanisms of action. mdpi.comnih.gov

The pteridine (B1203161) scaffold is known to interact with various enzyme classes, including reductases and kinases. nih.gov This established bioactivity suggests that 7-(2-Methylphenyl)pteridin-4-amine could serve as a valuable chemical probe. Its structure could be systematically modified to incorporate reporter tags or reactive groups without abolishing its inherent binding properties. By employing chemical proteomics techniques, such probes can be used to "fish" for and identify their binding partners within complex biological systems like cell lysates. mdpi.comresearchgate.net The 2-methylphenyl substituent offers a unique handle for chemical modification, potentially allowing for the attachment of linker groups with minimal disruption to the core pharmacophore that interacts with the target protein. The development of such a probe from the this compound scaffold could lead to the discovery of novel protein targets, thereby opening new avenues for therapeutic intervention.

Scaffold for Rational Design of Novel Bioactive Molecules

Rational drug design relies on the use of core molecular frameworks, or scaffolds, that can be systematically decorated with various functional groups to optimize interactions with a biological target. nih.gov Heterocyclic compounds are frequently employed as such scaffolds due to their ability to present substituents in a defined three-dimensional space, influencing properties like solubility, polarity, and receptor binding. nih.govnih.gov The pteridine core is a well-established privileged scaffold, forming the basis of numerous approved drugs and clinical candidates. orientjchem.orgexlibrisgroup.com

This compound represents a promising starting point for the rational design of new bioactive agents. The 7-aryl substitution provides a vector for exploring specific hydrophobic pockets within a target's active site, while the 4-amino group can act as a crucial hydrogen bond donor. For instance, in the design of kinase inhibitors, which often bind to the ATP pocket, the pteridine core can mimic the adenine (B156593) base of ATP, and the 7-substituent can be tailored to achieve selectivity and potency. rsc.org Similarly, pteridine derivatives have been designed as potent inhibitors of pteridine reductase 1 (PTR1), a key enzyme in certain parasites. nih.gov The unique conformational constraints imposed by the 2-methyl group on the phenyl ring of this compound could be exploited to achieve high selectivity for a specific target.

Table 1: Examples of Bioactive Pteridine Derivatives and Their Biological Targets

Compound ClassExampleBiological Target(s)Therapeutic Area
Dihydrofolate Reductase InhibitorsMethotrexateDihydrofolate Reductase (DHFR)Cancer, Autoimmune Disease
Pteridine Reductase 1 InhibitorsThiadiazole derivativesPteridine Reductase 1 (PTR1)Anti-parasitic
Kinase InhibitorsPteridine-7(8H)-dione derivativesEGFR, BRAFV600ECancer

This table illustrates the versatility of the pteridine scaffold in targeting diverse enzyme classes, underscoring the potential of this compound as a foundation for new drug candidates.

Integration into High-Throughput Screening (HTS) Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast collections of chemicals to identify "hits" with desired biological activity. researchgate.net The success of an HTS campaign is highly dependent on the quality and chemical diversity of the compound library. researchgate.net Libraries containing novel heterocyclic scaffolds are particularly valuable as they expand the accessible chemical space for drug discovery programs. nih.gov

This compound is an ideal candidate for inclusion in HTS libraries. Its molecular weight and structural complexity fall within the typical range for drug-like molecules. As a novel scaffold, it can increase the structural diversity of a screening collection, enhancing the probability of identifying hits against new or challenging biological targets. researchgate.net The synthesis of a focused library around the this compound core, with variations at the amino group or on the phenyl ring, could be readily achieved and integrated into screening decks targeting a wide range of protein families, from kinases and phosphatases to G-protein coupled receptors.

Table 2: General Properties of Compounds in High-Throughput Screening Libraries

PropertyTypical RangeRationale
Molecular Weight (Da)250 - 500Balance of complexity and oral bioavailability (Lipinski's Rule of 5).
logP1 - 5Measure of lipophilicity, impacting cell permeability and solubility.
Hydrogen Bond Donors≤ 5Influences solubility and binding interactions.
Hydrogen Bond Acceptors≤ 10Influences solubility and binding interactions.
Structural NoveltyHighIncreases chances of finding hits for novel targets and intellectual property.

The predicted properties of this compound align well with these parameters, making it a strong candidate for library inclusion.

Exploration of Photoaffinity Labeling and Bioconjugation Strategies

Photoaffinity Labeling (PAL) is a powerful technique used to identify direct binding partners of a small molecule by creating a covalent bond between the molecule and its target upon photoactivation. nih.govnih.gov This is achieved by incorporating a photoreactive group, such as a diazirine or benzophenone, into the structure of the small molecule probe. nih.gov For this compound, a photoaffinity probe could be designed by chemically modifying the 2-methylphenyl ring to include one of these photoactivatable moieties. This would allow researchers to irradiate a complex of the probe and its target protein, forming an irreversible covalent linkage and enabling definitive identification of the binding partner through techniques like mass spectrometry.

Bioconjugation involves linking a molecule to another, such as a fluorescent dye, a peptide, or a solid support. The 4-amino group on the pteridine ring of this compound serves as an excellent handle for various bioconjugation reactions. For example, it can be acylated or transformed into an isothiocyanate, allowing it to be coupled to proteins or other biomolecules. This would facilitate the development of fluorescently labeled probes for imaging studies or the immobilization of the compound on a solid phase for affinity chromatography-based target discovery.

Table 3: Common Photoreactive Groups for Photoaffinity Labeling

Photoreactive GroupActivation Wavelength (nm)Reactive IntermediateKey Features
Aryl Azide254 - 300NitreneHighly reactive but can be nonspecific.
Benzophenone350 - 365Triplet DiradicalMore stable, less prone to protein damage, but requires longer irradiation.
Aryldiazirine~350CarbeneHighly reactive, short-lived, forms stable covalent bonds.

Methodological Advancements in Pteridine Chemical Synthesis and Characterization

The exploration of novel pteridine derivatives like this compound is underpinned by advances in synthetic and analytical chemistry.

Synthesis: The most common and versatile method for synthesizing the pteridine core is the Timmis-Albert synthesis, which involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. derpharmachemica.com For this compound, a plausible route would involve the reaction of 2,5,6-triaminopyrimidin-4(3H)-one with 1-(2-methylphenyl)ethane-1,2-dione (2-methylphenylglyoxal). derpharmachemica.com Advances in organometallic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) also provide powerful tools for modifying a pre-formed pteridine ring, for instance, by coupling an aryl group to a halogenated pteridine precursor. researchgate.netherts.ac.uk Such methods allow for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. researchgate.net

Characterization: The unambiguous identification and characterization of synthesized compounds are critical. A standard suite of analytical techniques would be employed for this compound. researchgate.netresearchgate.net

Table 4: Key Techniques for the Characterization of Novel Pteridine Derivatives

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR)Provides detailed information on the molecular structure, including the connectivity of atoms (¹H, ¹³C NMR) and spatial relationships (NOESY).
Mass Spectrometry (MS)Determines the molecular weight of the compound and provides fragmentation patterns that help confirm its structure.
High-Performance Liquid Chromatography (HPLC)Assesses the purity of the compound and can be used for purification. nih.gov
X-ray CrystallographyProvides the definitive three-dimensional structure of the molecule in its crystalline state, confirming stereochemistry and conformation. mdpi.com
Elemental AnalysisDetermines the elemental composition (C, H, N) of the compound, confirming its empirical formula. researchgate.net
UV-Vis & Fluorescence SpectroscopyCharacterizes the photophysical properties of the compound, which is particularly relevant for pteridines as many are fluorescent. nih.govresearchgate.net

Continued innovation in these synthetic and analytical methods will be essential to fully unlock the potential of this compound and related compounds in biomedical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(2-Methylphenyl)pteridin-4-amine, and what key reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the pteridine core followed by functionalization. For example, chlorination of the pteridin-4-amine intermediate using phosphorus oxychloride (POCl₃) is critical for introducing reactivity at the 7-position . Subsequent Suzuki-Miyaura coupling with 2-methylphenylboronic acid under palladium catalysis enables aryl group introduction. Key conditions include anhydrous solvents (e.g., THF or DMF), controlled temperatures (60–80°C), and inert atmospheres to prevent side reactions .
  • Optimization : Reaction yields depend on catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄), base selection (e.g., K₂CO₃), and purification via column chromatography (>95% purity) .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

  • Characterization Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. Aromatic protons in the 2-methylphenyl group typically appear as a singlet (δ 2.4 ppm for CH₃) and multiplet signals (δ 6.8–7.3 ppm for aryl-H) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₂N₄).
  • HPLC-PDA : Assesses purity (>98%) and detects trace impurities .

Q. What preliminary biological screening assays are appropriate for evaluating this compound’s activity?

  • In Vitro Assays :

  • Enzyme Inhibition : Kinase or receptor-binding assays (e.g., EGFR or Aurora kinases) using fluorescence polarization or radiometric methods .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
    • Controls : Include reference inhibitors (e.g., imatinib for kinases) and solvent controls (DMSO <0.1%) to validate results .

Advanced Research Questions

Q. How does the 2-Methylphenyl substituent affect the compound’s electronic properties and interaction with biological targets?

  • Steric and Electronic Effects : The methyl group induces steric hindrance, potentially reducing binding to flat active sites (e.g., ATP pockets in kinases). Electron-donating effects may enhance π-π stacking with aromatic residues .
  • Computational Modeling : Density Functional Theory (DFT) calculates charge distribution, while molecular docking (e.g., AutoDock Vina) predicts binding poses. Compare with analogs lacking the methyl group to isolate substituent effects .

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Data Reconciliation Framework :

Factor Approach Example
Assay ConditionsStandardize pH, temperature, cell linesUse identical ATP concentrations in kinase assays
Compound SolubilityUse co-solvents (e.g., Cremophor EL)Validate solubility via nephelometry
Metabolite InterferenceLC-MS/MS to detect in situ degradationMonitor parent compound stability
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers and trends .

Q. How can computational chemistry guide the optimization of this compound derivatives?

  • Methods :

  • 3D-QSAR : Build models using CoMFA/CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with activity .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess target engagement .
    • Validation : Synthesize top-ranked virtual hits and compare predicted vs. experimental IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Root Causes :

  • Force Field Limitations : Switch from AMBER to CHARMM for better ligand parameterization .
  • Protonation States : Use MarvinSketch to predict dominant ionization states at physiological pH .
    • Case Study : If docking predicts strong kinase binding but assays show low activity, validate target engagement via cellular thermal shift assays (CETSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.